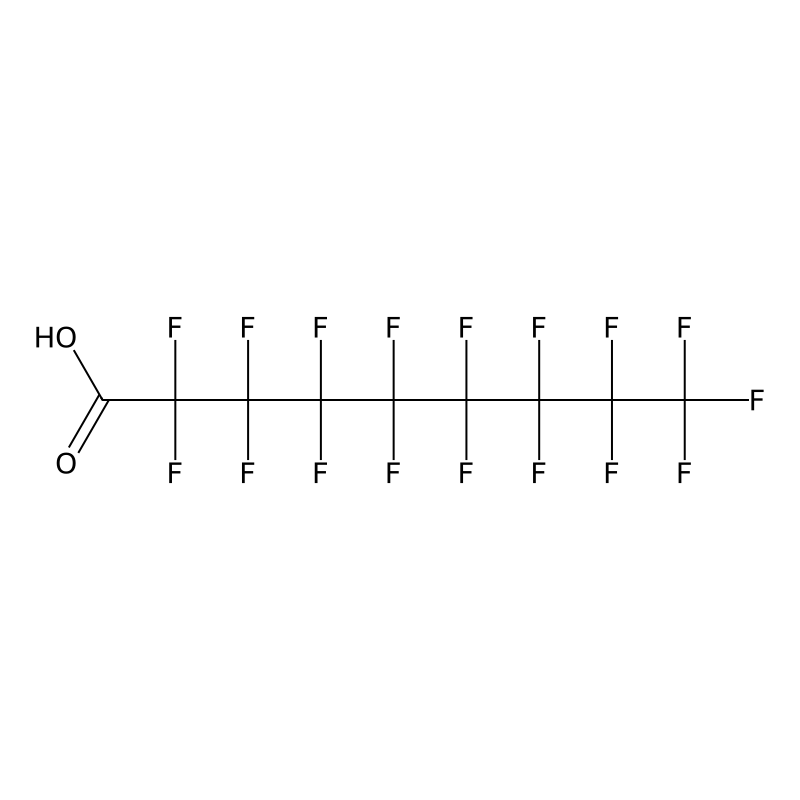

Perfluorononanoic acid

C9HF17O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9HF17O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential health effects:

PFNA is being investigated for its potential health effects in humans and animals. Studies have found associations between PFNA exposure and various health problems, including:

- Developmental effects: Exposure to PFNA during pregnancy has been linked to lower birth weight, delays in development, and other adverse effects in offspring. [Source: National Institutes of Health, ]

- Cancer: Some studies suggest a possible link between PFNA exposure and an increased risk of certain cancers, but more research is needed to confirm these findings. [Source: National Library of Medicine, ]

- Immune system function: PFNA exposure may be linked to changes in immune function, potentially making individuals more susceptible to infections. [Source: PubMed Central, ]

Environmental impact:

PFNA is a persistent organic pollutant, meaning it breaks down slowly in the environment and can accumulate in the food chain. Research is ongoing to understand the full extent of its environmental impact, including:

- Presence in water and soil: PFNA has been detected in drinking water, surface water, and soil worldwide. [Source: PubChem, ]

- Effects on aquatic organisms: Studies suggest that PFNA exposure can harm fish and other aquatic life, impacting their growth, development, and reproduction. [Source: PubMed Central, ]

Research applications:

Due to its potential health and environmental concerns, PFNA is a subject of ongoing research. Scientists are using PFNA in studies to:

- Understand its mechanisms of action: Researchers are investigating how PFNA interacts with the body and the environment to exert its effects.

- Develop methods for detection and removal: Scientists are working on improving analytical methods for detecting PFNA in various matrices and developing strategies for its removal from contaminated environments.

- Inform policy and regulation: Research findings on PFNA are used to inform policy decisions and regulations aimed at protecting human health and the environment.

Perfluorononanoic acid is a synthetic perfluorinated carboxylic acid characterized by a nonanoic acid structure where all hydrogen atoms in the alkyl chain are replaced with fluorine atoms. This compound is highly stable due to the strong carbon-fluorine bonds, making it resistant to degradation in the environment. Perfluorononanoic acid is primarily used as a surfactant in the production of fluoropolymers, particularly polyvinylidene fluoride. It has been identified as an environmental contaminant found in various biological systems, including humans and wildlife, alongside other perfluoroalkyl substances such as perfluorooctanoic acid and perfluorooctane sulfonate .

Toxicity

Research suggests potential health risks associated with PFNA exposure, including developmental problems, increased cholesterol levels, and altered immune function [, ]. However, more research is needed to establish definitive links between PFNA exposure and specific health outcomes in humans.

Environmental Impact

PFNA's persistence and potential for bioaccumulation raise concerns about its long-term environmental impact []. It can be found in drinking water, soil, and wildlife [].

Perfluorononanoic acid exhibits limited reactivity due to its stable structure. It can undergo certain reactions typical of carboxylic acids, such as:

- Esterification: Reacting with alcohols to form esters.

- Neutralization: Reacting with bases to form salts, commonly ammonium perfluorononanoate.

- Oxidation: While generally resistant to oxidation, under specific conditions, it may undergo oxidative degradation.

The compound's stability makes it less likely to participate in

Research indicates that perfluorononanoic acid poses several biological risks. It is recognized as a developmental toxicant and has been associated with immune system toxicity. Animal studies have demonstrated that exposure can lead to liver enlargement and alterations in metabolic processes involving nuclear receptors such as peroxisome proliferator-activated receptor alpha and gamma. Furthermore, there are concerns regarding its impact on human health, including potential effects on growth, learning abilities in children, and reproductive health .

Perfluorononanoic acid can be synthesized through various methods:

- Oxidation of Fluorotelomer Olefins: This method involves the oxidation of a linear fluorotelomer olefin mixture.

- Carboxylation of Fluorinated Iodides: This involves reacting fluorinated iodides with carbon dioxide under specific conditions.

- Biodegradation: Perfluorononanoic acid can also form from the biodegradation of certain fluorotelomer alcohols .

Perfluorononanoic acid is primarily used in industrial applications:

- Surfactants: It serves as a surfactant in the production of fluoropolymers such as polyvinylidene fluoride.

- Water and Stain Repellents: Commonly applied to consumer products for their water- and stain-resistant properties.

- Industrial Coatings: Utilized in coatings for various materials due to its unique properties .

Studies on the interaction of perfluorononanoic acid with biological systems have revealed significant effects:

- Neurotoxicity: Research has shown that exposure can induce neurotoxic effects, particularly during developmental stages in organisms like zebrafish.

- Metabolic Disruption: It has been linked to alterations in lipid metabolism and increased cholesterol levels in humans.

- Endocrine Disruption: Evidence suggests that it may interfere with hormonal functions, leading to reproductive toxicity .

Perfluorononanoic acid shares similarities with other perfluorinated carboxylic acids but possesses unique characteristics:

| Compound Name | Carbon Chain Length | Key Properties |

|---|---|---|

| Perfluorooctanoic Acid | 8 | Known for widespread environmental contamination; linked to various health issues. |

| Perfluorodecanoic Acid | 10 | Similar stability but generally considered less bioaccumulative than perfluorononanoic acid. |

| Perfluoroundecanoic Acid | 11 | Longer chain length leads to higher bioaccumulation potential compared to perfluorononanoic acid. |

| Perfluorododecanoic Acid | 12 | Exhibits even greater stability and potential for bioaccumulation than perfluorononanoic acid. |

Perfluorononanoic acid is unique due to its intermediate carbon chain length, which influences its environmental persistence and biological activity compared to shorter or longer-chain analogs .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

UNII

Related CAS

GHS Hazard Statements

H314 (12.5%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (87.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Perfluorononanoate (PFNA), a perfluorinated alkyl acid containing nine carbon chains, has been detected in abiotic and biotic matrices worldwide. Although a few studies have reported toxic effects of PFNA, little information of the mechanism has been offered. In this study, the effects of PFNA exposure on thymus and the related mechanisms were investigated. Male rats were orally dosed with 0, 1, 3, or 5 mg PFNA/kg/day for 14 days. A significant decrease of body weight and thymus weight were observed in the rats receiving 3 or 5 mg PFNA/kg/day. Histopathological examination revealed dose-dependent increases in thymocyte apoptosis. Rats receiving 3 or 5 mg PFNA/kg/day exhibited increased interleukin (IL)-1 and decreased IL-2 concentrations in sera, whereas elevated IL-4 and cortisol levels only occurred in the highest dose group. Quantitative real-time PCR indicated that expression of peroxisome proliferator-activated receptor alpha (PPAR-alpha) was increased in the thymi of all dosed rats, and a similar trend occurred for PPAR-gamma in the two highest dose groups. The mRNA levels of c-Jun NH(2)-terminal kinase (JNK), nuclear factor-kappa B, p65 subunit, and inhibitory protein IkappaBalpha were unchanged; however, increased and decreased mRNA levels of p38 kinase were found in rats exposed to 3 or 5 mg PFNA/kg/day, respectively. Decreased Bcl-2 mRNA levels were observed in rats receiving 5 mg PFNA/kg/day. A significant increase in protein levels of phospho-JNK was found in all PFNA-treated rats. Phospho-p38 was significantly enhanced in 1 and 3 mg PFNA/kg/day groups, whereas phospho-IkappaBalpha remained consistent in all rats studied. Together, these data suggested that apart from the activation of PPARs, PFNA exposure in rats lead to the alteration of serum cytokines, which subsequently activated mitogen-activated protein kinase signaling pathways and potentially modulated the immune system. Additionally, increased serum cortisol and decreased expression of Bcl-2 in thymus likely contributed to the PFNA-induced thymocyte apoptosis.

... This study explored the possible involvement of apoptotic signaling pathways in a nine-carbon-chain length PFAA-perfluorononanoic acid (PFNA)-induced splenocyte apoptosis. After a 14-day exposure to PFNA, rat spleens showed dose-dependent levels of apoptosis. The production of pro-inflammatory and anti-inflammatory cytokines was significantly increased and decreased, respectively. However, protein levels of tumor necrosis factor receptor 1 (TNFR1), fas-associated protein with death domain (FADD), caspase 8 and caspase 3, which are involved in inflammation-related and caspase-dependent apoptosis, were discordant. Peroxisome proliferator-activated receptors alpha (PPARalpha) and PPARgamma genes expression was up-regulated in rats treated with 3 or 5 mg/kg/day of PFNA, and the level of hydrogen peroxide (H2O2) increased concurrently in rats treated with the highest dose. Moreover, superoxide dismutase (SOD) activity and Bcl-2 protein levels were dramatically decreased in spleens after treatment with 3 and 5 mg/kg/day of PFNA. However, protein levels of Bax were unchanged. Apoptosis-inducing factor (AIF), an initiator of caspase-independent apoptosis, was significantly increased in all PFNA-dosed rats. Thus, oxidative stress and the activation of a caspase-independent apoptotic signaling pathway contributed to PFNA-induced apoptosis in rat splenocytes.

Vapor Pressure

-0.18 ± 0.01 [log Psd at 298.15 K (Pa)]

Pictograms

Corrosive;Irritant

Other CAS

Absorption Distribution and Excretion

Perfluorononanoic acid (PFNA) is a fluorinated organic chemical found at low levels in the environment, but is detectable in humans and wildlife. The present study compared the pharmacokinetic properties of PFNA in two laboratory rodent species. ... CD-1 mice were given a single oral dose of PFNA of 1 or 10mg/kg, and 4 males and 4 females were killed at /1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment/; trunk blood, liver and kidney were collected. Serum and tissue concentrations of PFNA were determined by LC-MS/MS. ... In the mouse, the rates of PFNA serum elimination are non-linear with exposure dose and are slightly faster in females than males, with terminal estimated serum half-life of 25.8-68.4 days and 34.3-68.9 days, respectively. PFNA is also stored preferentially in the mouse liver but not in the kidneys. Hepatic uptake appears to be more efficient and storage capacity greater in male mice than in females. These data suggest that (1) PFNA is more persistent in the mouse than in the rat; (2) there is a major sex difference in the serum elimination of PFNA in the rat, but much less so in the mouse; and (3) there is a significantly higher hepatic accumulation of PFNA in male mice than in females.

Perfluorononanoic acid (PFNA) is a fluorinated organic chemical found at low levels in the environment, but is detectable in humans and wildlife. The present study compared the pharmacokinetic properties of PFNA in two laboratory rodent species. Male and female Sprague-Dawley rats were given a single dose of PFNA by oral gavage at 1, 3, or 10mg/kg, and blood was collected from the tail vein at 1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment. In addition, livers and kidneys were collected for PFNA analysis at the terminal time point. ... Serum and tissue concentrations of PFNA were determined by LC-MS/MS. Serum elimination of PFNA is by and large linear with exposure doses in the rat; however, like PFOA, a major sex difference in the rate of elimination is observed, with an estimated half-life of 30.6 days for males and 1.4 days for females. PFNA is stored preferentially in the liver but not in the kidneys. ... These data suggest that (1) PFNA is more persistent in the mouse than in the rat; (2) there is a major sex difference in the serum elimination of PFNA in the rat, but much less so in the mouse; and (3) there is a significantly higher hepatic accumulation of PFNA in male mice than in females.

Wikipedia

Biological Half Life

Male and female Sprague-Dawley rats were given a single dose of perfluorononanoic acid (PFNA) by oral gavage at 1, 3, or 10mg/kg, and blood was collected from the tail vein at 1, 2, 3, 4, 7, 16, 21, 28, 35, 42 and 50 days after treatment. ... Serum elimination of PFNA is by and large linear with exposure doses in the rat ... with an estimated half-life of 30.6 days for males and 1.4 days for females.

Use Classification

PFAS -> PFcarboxylic acids (PFCA)

PFAS

Methods of Manufacturing

General Manufacturing Information

S - indicates a substance that is identified in a final Significant New Use Rule.